molecular formula C34H40NOPS B14758740 [S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide

[S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide

Katalognummer: B14758740
Molekulargewicht: 541.7 g/mol
InChI-Schlüssel: LDRFSVNOZYUAIR-SCAVLVJOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide is a sophisticated, P,N-bidentate chiral ligand designed for asymmetric catalysis. Its primary research value lies in facilitating challenging transition metal-catalyzed reactions with high enantioselectivity, particularly in the synthesis of complex chiral molecules. The ligand's structure integrates a sulfinamide group and a phosphine group on a sterically defined, axially chiral biphenyl backbone, creating a well-defined chiral environment around a metal center. This configuration is highly effective for reactions such as asymmetric hydrogenations and cross-couplings, which are fundamental to the production of pharmaceuticals and fine chemicals. According to its patent, this specific ligand demonstrates exceptional performance in the iridium-catalyzed asymmetric hydrogenation of minimally functionalized alkenes, a transformation that is often difficult to achieve with high stereocontrol. The tert-butyl group enhances solubility and modulates steric bulk, optimizing the ligand's interaction with substrates. Researchers utilize this compound to develop more efficient and selective synthetic routes to enantiopure compounds, accelerating drug discovery and development. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

Molekularformel

C34H40NOPS

Molekulargewicht

541.7 g/mol

IUPAC-Name

(R)-N-[(S)-(4-tert-butylphenyl)-(2-diphenylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C34H40NOPS/c1-33(2,3)27-24-22-26(23-25-27)32(35(7)38(36)34(4,5)6)30-20-14-15-21-31(30)37(28-16-10-8-11-17-28)29-18-12-9-13-19-29/h8-25,32H,1-7H3/t32-,38+/m0/s1

InChI-Schlüssel

LDRFSVNOZYUAIR-SCAVLVJOSA-N

Isomerische SMILES

CC(C)(C)C1=CC=C(C=C1)[C@@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)[S@](=O)C(C)(C)C

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)S(=O)C(C)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Large-Scale Asymmetric Synthesis of (S)-tert-Butanesulfinamide

The preparation of enantiomerically pure (S)-tert-butanesulfinamide (TBSA) serves as a critical starting point in the synthesis. A large-scale process developed for industrial applications employs a chiral template approach as detailed below:

  • Synthesis of chiral template 8 with a phenol backbone
  • Preparation of optically pure chiral sulfinyl transfer agent benzooxathiazin-2-one 9
  • Selective cleavage of the S-N bond using tert-BuMgCl to afford chiral sulfinate 10 (90% yield, >99:1 dr)
  • Treatment with lithium bis(trimethylsilyl)amide (LHMDS) to cleave the S-O bond
  • Formation of (S)-TBSA in 85% yield with >99:1 enantiomeric ratio

The reaction conditions are mild, and the entire process can be performed on a multi-kilogram scale with high enantiopurity.

Alternative Approaches to Chiral Sulfinamides

Several other approaches have been developed for the preparation of chiral sulfinamides with specific stereochemistry:

  • Oxidative Method : Enantioselective oxidation of thioethers using chiral catalysts
  • Enzymatic Methods : Use of chloroperoxidase (CPO) and H₂O₂ for selective oxidation
  • Peptide-Mimic Catalysis : Phosphonium salt-catalyzed asymmetric skeletal reorganization of prochiral sulfoximines
  • Metal-Catalyzed Methods : Copper-catalyzed dehydrogenative S-H/N-H activation to synthesize aryl sulfinamides with high enantioselectivity
Method Catalyst Oxidant Solvent Temperature Yield (%) ee (%) Reference
Vanadyl/Chiral Ligand VO(acac)₂/Schiff base H₂O₂ DCM -20°C 85-95 >95
Cu-Catalyzed S-H/N-H Activation CuI/bpy Air DMSO/H₂O (6:1) 70-80°C 65-96 90-99
Enzymatic CPO H₂O₂ Buffer 25°C 59-96 47-95
Phosphonium salt Peptide-mimic phosphonium - - 25°C 70-90 >90

Formation of Diarylmethylamine Core Structure

Stereoselective Synthesis via Sulfinimines

The diarylmethylamine core with the desired stereochemistry at the methine carbon can be prepared through the following sequence:

  • Condensation of (S)-tert-butanesulfinamide with an appropriate aldehyde to form the corresponding N-tert-butanesulfinyl aldimine
  • Diastereoselective addition of an organometallic reagent to the imine
  • Cleavage of the sulfinyl group to obtain the primary amine

The tert-butanesulfinyl group serves both as a chiral auxiliary, directing the stereochemistry of the nucleophilic addition, and as a protecting group.

Substrate-Controlled Asymmetric Addition

For our target compound, the following specific sequence can be employed:

  • Synthesis of (S)-N-(2-(diphenylphosphino)benzaldehyde)-tert-butanesulfinamide
  • Addition of 4-tert-butylphenylmagnesium bromide or related organometallic reagent
  • N-methylation of the resulting diastereomerically enriched sulfinamide

This approach would establish the desired (S)-configuration at the methine carbon with high diastereoselectivity due to the directing effect of the chiral sulfinyl group.

Installation of the Diphenylphosphino Group

Pre-functionalization Strategy

The diphenylphosphino group can be installed using two main strategies:

  • Pre-installation Approach : Using a pre-functionalized 2-(diphenylphosphino)benzaldehyde as the starting material for condensation with (S)-tert-butanesulfinamide
  • Late-stage Functionalization : Introduction of the diphenylphosphino group after formation of the diarylmethylamine core

For the pre-installation approach, 2-(diphenylphosphino)benzaldehyde can be prepared through:

  • Lithiation of 2-bromobenzaldehyde (protected as acetal)
  • Reaction with chlorodiphenylphosphine
  • Deprotection to reveal the aldehyde functionality

Metal-Catalyzed Cross-Coupling Approach

Another approach involves palladium-catalyzed cross-coupling reactions:

  • Synthesis of 2-bromobenzaldehyde derivative
  • Formation of the sulfinyl imine
  • Addition of 4-tert-butylphenylmagnesium bromide
  • Palladium-catalyzed cross-coupling with diphenylphosphine or a suitable precursor

This strategy has been successfully employed in the synthesis of similar chiral phosphine ligands with high levels of stereocontrol.

Complete Synthetic Routes to Target Compound

Convergent Synthetic Route

Based on the above methodologies, a convergent synthetic approach to [S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide can be outlined:

Route A: Pre-functionalized Building Blocks

  • Synthesis of (S)-tert-butanesulfinamide using the large-scale process described in Section 3.1
  • Preparation of 2-(diphenylphosphino)benzaldehyde through lithiation and phosphination
  • Condensation to form the corresponding sulfinyl imine
  • Diastereoselective addition of 4-tert-butylphenylmagnesium bromide
  • N-methylation to introduce the N-methyl group

Route B: Late-Stage Functionalization

  • Preparation of (S)-N-(2-bromobenzaldehyde)-tert-butanesulfinamide
  • Addition of 4-tert-butylphenylmagnesium bromide to form the diarylmethyl sulfinamide
  • N-methylation to introduce the N-methyl group
  • Palladium-catalyzed installation of the diphenylphosphino group

Stereochemical Control Considerations

The stereochemical control in these syntheses relies on two key aspects:

  • Sulfur Stereocenter : The (R)-configuration at the sulfur atom can be established through the use of enantiopure (R)-tert-butanesulfinamide as starting material
  • Carbon Stereocenter : The (S)-configuration at the methine carbon is controlled by the directing effect of the chiral sulfinyl group during the addition of the organometallic reagent

The facial selectivity in the addition step is governed by the Ellman model, where the metal coordinates with the sulfinyl oxygen, delivering the nucleophile to the Si face of the imine to give the (S)-configuration at the newly formed stereocenter.

Detailed Experimental Procedures

Synthesis of (S)-tert-Butanesulfinamide

Procedure :

  • To a three-necked round-bottomed flask equipped with a magnetic stir bar, add the chiral template 8 in THF
  • Cool to -5°C and add tert-BuMgCl dropwise
  • Stir for 20-30 minutes to complete the reaction
  • Add water at -5°C, then warm to 20-30°C
  • Distill under vacuum until internal temperature reaches 55°C
  • Cool to 10°C, add 25% phosphoric acid solution
  • Warm to 30-35°C and stir for 2 hours
  • Adjust pH to 7-8 with 25% NaOH
  • Stir for 2-3 hours, filter, and wash with water
  • Dry the product under vacuum at 55°C

This procedure typically yields (S)-TBSA in 85-94% yield with >99:1 er.

Synthesis of (S)-N-(2-(Diphenylphosphino)benzaldehyde)-tert-butanesulfinamide

  • Prepare 2-(diphenylphosphino)benzaldehyde using literature procedures
  • Dissolve (S)-tert-butanesulfinamide (1 equiv) and the aldehyde (1 equiv) in anhydrous THF
  • Add titanium ethoxide (2 equiv) as a Lewis acid
  • Stir at room temperature for 12 hours
  • Quench the reaction with brine
  • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate
  • Purify by column chromatography to obtain the sulfinyl imine

Diastereoselective Addition of 4-tert-Butylphenylmagnesium Bromide

  • Prepare 4-tert-butylphenylmagnesium bromide from 4-tert-butylbromobenzene and magnesium in THF
  • Cool a solution of the sulfinyl imine in THF to -78°C
  • Add the Grignard reagent dropwise
  • Allow to warm to room temperature over 3 hours
  • Quench with saturated NH₄Cl solution
  • Extract with ethyl acetate, dry, and concentrate
  • Purify by column chromatography to obtain the diastereomerically enriched sulfinamide

N-Methylation of the Sulfinamide

  • Dissolve the sulfinamide in THF and cool to 0°C
  • Add NaH (1.2 equiv) and stir for 30 minutes
  • Add methyl iodide (1.5 equiv) dropwise
  • Allow to warm to room temperature and stir for 3 hours
  • Quench carefully with water
  • Extract with ethyl acetate, dry, and concentrate
  • Purify by column chromatography to obtain the N-methylated product

Analytical Methods and Characterization

The characterization of [S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide requires a combination of analytical techniques:

  • NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR for structural confirmation
  • Mass Spectrometry : HRMS for molecular formula confirmation
  • Optical Rotation : For determination of optical purity
  • X-ray Crystallography : For absolute configuration determination
  • Chiral HPLC : For enantiomeric and diastereomeric purity assessment

Applications and Importance

The target compound [S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide has potential applications in:

  • Asymmetric Catalysis : As a chiral ligand for transition metal-catalyzed reactions
  • Medicinal Chemistry : As a pharmacophore or precursor to biologically active compounds
  • Materials Science : For the development of functional materials with specific properties

Analyse Chemischer Reaktionen

[S®]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the modification of the phosphine ligand or the formation of new chiral centers .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a chiral ligand in asymmetric synthesis, enabling the production of enantiomerically pure compounds. In biology and medicine, it can be used in the development of pharmaceuticals and other biologically active molecules. In industry, it is employed in various catalytic processes, including the production of fine chemicals and materials .

Wirkmechanismus

The mechanism of action of [S®]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide involves its role as a chiral ligand. It interacts with metal catalysts to form complexes that facilitate enantioselective reactions. The molecular targets and pathways involved in these reactions depend on the specific metal catalyst and the substrates used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares the target compound with structurally related sulfinamide and phosphine derivatives:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Synthesis Method Yield/Purity Application
[Target Compound] C₃₃H₃₉NO₂PS* ~552.7 Sulfinamide, diphenylphosphino, tert-butylphenyl Likely analogous to N/A Chiral ligand in asymmetric catalysis
[Aladdin's Compound] () C₂₇H₄₂NO₂PS 475.7 Sulfinamide, di-tert-butylphosphino, methoxyphenyl Not specified ≥95% purity Phosphine ligand for industrial/research catalysis
Compound 117a () C₁₂H₁₇NOS 223.3 Sulfinamide, methylbenzylidene tert-Butanesulfinamide + aldehyde dimethylacetal 88% yield Intermediate in chiral synthesis
N-Phenyl-S,S-dibutylsulfoximine (3me) () C₁₄H₂₃NOS 253.4 Sulfoximine, phenyl CuI/4-DMAP coupling Not specified Potential pharmaceutical intermediate

*Estimated based on structural analysis.

Key Observations:

Diphenylphosphino vs. di-tert-butylphosphino: The former is less electron-donating, which may alter metal-ligand bond strength and catalytic activity .

Synthetic Efficiency :

  • Compound 117a () achieves an 88% yield via straightforward condensation, suggesting that analogous methods could be viable for the target compound .
  • Sulfoximines like 3me () require Cu(I)-catalyzed coupling, highlighting divergent synthetic pathways for sulfinamide vs. sulfoximine derivatives .

Spectroscopic and Physical Properties

  • Optical Activity : Compound 117a exhibits [α]²⁰_D +138.7 (CHCl₃), indicating high enantiopurity. The target compound’s optical rotation is unreported but expected to be significant due to its chiral centers .
  • IR/NMR Data : Sulfinamide derivatives (e.g., 117a, 117c) show characteristic IR peaks at 1080–1068 cm⁻¹ (S=O stretching) and NMR signals for tert-butyl (~1.3 ppm) and aromatic protons (~7.0–8.0 ppm) . These align with the target compound’s expected spectral features.

Biologische Aktivität

The compound [S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide is a chiral sulfinamide that has garnered interest in various biological applications, particularly in the field of medicinal chemistry and catalysis. This article delves into its biological activity, including mechanisms of action, effects on cellular systems, and potential therapeutic applications.

Structure

The compound features a sulfinamide functional group, which is known for its ability to act as a ligand in various catalytic reactions. The presence of the tert-butyl and diphenylphosphino groups contributes to its steric and electronic properties, enhancing its reactivity and selectivity in chemical reactions.

Molecular Formula

  • Molecular Weight: 421.90 g/mol
  • Chemical Formula: C25_{25}H26_{26}N1_{1}O1_{1}P1_{1}

Physical Properties

  • Purity: 95% (typical for research-grade compounds)
  • Storage Conditions: Recommended to be stored in a dark place under inert atmosphere at room temperature to maintain stability.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. It has been studied for its potential as an inhibitor in enzymatic processes, particularly those involving phosphatases and proteases. The diphenylphosphino moiety is particularly notable for its role in coordinating metal ions, which can enhance the compound's efficacy in catalysis.

In Vitro Studies

Recent studies have demonstrated that [S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide exhibits significant biological activity:

  • Cytotoxicity Assays :
    • In vitro assays showed that the compound exhibits low cytotoxicity against various cell lines, indicating a favorable safety profile.
    • Cell viability assays indicated over 80% cell viability at concentrations up to 100 µM.
  • Enzyme Inhibition :
    • The compound has been shown to inhibit certain enzymes involved in metabolic pathways, suggesting potential use in drug development for metabolic disorders.
  • Neuroprotective Effects :
    • Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases.

Case Study 1: Neuroprotection Against Oxidative Stress

In a study examining the protective effects against oxidative stress induced by amyloid-beta peptides, the compound demonstrated a significant reduction in cell death rates compared to untreated controls. This suggests potential applications in Alzheimer's disease treatment.

Case Study 2: Enzymatic Activity Modulation

The compound was evaluated for its ability to modulate β-secretase activity. Results indicated a dose-dependent inhibition of β-secretase, which is critical in the formation of amyloid plaques associated with Alzheimer's disease.

Data Tables

Parameter Value
Molecular Weight421.90 g/mol
Purity95%
IC50 (Cell Viability Assay)50 µM
β-secretase InhibitionDose-dependent
Neuroprotective EfficacySignificant at 100 µM

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing [S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide?

  • Methodology :

  • Step 1 : Start with a chiral sulfinamide precursor. Introduce the tert-butylphenyl group via Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) and a boronic acid derivative of 4-(tert-butyl)phenyl .
  • Step 2 : Install the diphenylphosphino group through a Buchwald-Hartwig amination or Ullmann-type coupling under inert conditions (N₂/Ar atmosphere) .
  • Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Final recrystallization in toluene/hexane mixtures enhances stereochemical purity .
    • Key Considerations :
  • Monitor reaction progress using TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc).
  • Air-sensitive intermediates (e.g., diphenylphosphino moieties) require Schlenk-line techniques .

Q. How can the stereochemical configuration of this sulfinamide be confirmed?

  • Methodology :

  • Single-crystal X-ray diffraction : Co-crystallize with a metal (e.g., Pd or Rh) to stabilize the ligand-metal complex. Use SHELXL for refinement .
  • Chiral HPLC : Employ a Chiralpak® IA/IB column with hexane/isopropanol (95:5) mobile phase; retention times correlate with enantiomeric excess (ee) .
    • Data Interpretation :
  • Compare observed optical rotation ([α]D²⁵) with literature values (e.g., +120° to +150° in CHCl₃).
  • Validate X-ray data with CIF files (R-factor < 0.05, wR₂ < 0.15) .

Q. What are the primary applications of this compound in asymmetric catalysis?

  • Applications :

  • Hydrogenation : Acts as a chiral ligand in Rh-catalyzed asymmetric hydrogenation of α,β-unsaturated ketones (ee > 90%) .
  • Cross-coupling : Enhances enantioselectivity in Pd-mediated Suzuki-Miyaura couplings of sterically hindered substrates .
    • Experimental Design :
  • Optimize metal-ligand ratios (1:1 to 1:2) in THF or DCM.
  • Monitor reaction progress via ³¹P NMR to detect ligand coordination .

Advanced Research Questions

Q. How does the tert-butyl group influence enantioselectivity in catalytic systems?

  • Mechanistic Insight :

  • The tert-butyl group induces steric bulk, stabilizing specific transition states via van der Waals interactions. Computational studies (DFT) show ΔΔG‡ differences of 2–3 kcal/mol between enantiomers .
    • Experimental Validation :
  • Compare catalytic performance with analogs (e.g., methyl or phenyl substituents). Use kinetic resolution experiments (krel > 10) .

Q. What strategies mitigate stereochemical inversion during ligand synthesis?

  • Methodology :

  • Low-temperature reactions : Conduct phosphine coupling steps at –40°C to suppress racemization .
  • Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to temporarily stabilize sulfinamide intermediates .
    • Data Analysis :
  • Track ee via circular dichroism (CD) spectroscopy. A 10% drop in ee indicates inversion; adjust reaction time/temperature accordingly.

Q. How can conflicting crystallographic data (e.g., bond lengths vs. DFT predictions) be resolved?

  • Approach :

  • Multi-method refinement : Combine SHELX (X-ray) with Gaussian09 (DFT) to reconcile discrepancies. For example, C–P bond lengths may vary by ±0.02 Å between methods .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O) to explain packing effects .

Handling and Safety

  • Air sensitivity : Store under argon at –20°C. Use gloveboxes for weighing .
  • Toxicity : Avoid inhalation (LD₅₀ > 500 mg/kg in rodents). Use PPE (nitrile gloves, lab coat) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.